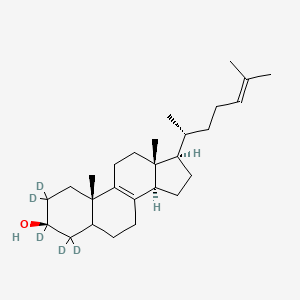

(2,2,3,4,4-d5)-Zymosterol

Description

Contextual Significance of Zymosterol (B116435) in Eukaryotic Sterol Biosynthesis

Zymosterol is a key sterol intermediate found in the metabolic pathways of eukaryotes, including vertebrates and fungi. researchgate.netfrontiersin.org It serves as a precursor in the synthesis of cholesterol, which is vital for maintaining the structure and function of cell membranes and is a building block for steroid hormones. ontosight.airesearchgate.net The biosynthesis of sterols is a complex process that begins with the cyclization of squalene (B77637) to form lanosterol (B1674476). researchgate.netfrontiersin.org Lanosterol then undergoes a series of enzymatic reactions to be converted into zymosterol, which is subsequently processed to produce cholesterol. ontosight.aiwikipedia.org

Two primary pathways have been proposed for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway. nih.gov The key difference between these pathways lies in the timing of the reduction of the double bond at the C24 position in the sterol side chain. nih.gov Zymosterol is a central molecule in these pathways. nih.gov In human fibroblasts, zymosterol is converted to cholesterol in the endoplasmic reticulum. researchgate.netmedchemexpress.com Interestingly, newly synthesized zymosterol moves rapidly to the plasma membrane, with a transit time that is about twice as fast as that of cholesterol itself. wikipedia.orgresearchgate.net

Rationale for Stable Isotope Labeling in Metabolic Pathway Elucidation

The study of metabolic pathways has been significantly advanced by the use of stable isotope labeling. tandfonline.comnih.gov This technique involves introducing atoms with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. creative-proteomics.com These labeled molecules, often referred to as tracers, behave almost identically to their unlabeled counterparts in biological systems. scioninstruments.com

The primary advantage of stable isotope labeling is that it allows researchers to track the movement and transformation of specific molecules through complex biochemical networks. nih.gov When a labeled compound is introduced into a biological system, its journey can be followed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry is particularly powerful in this context as it can distinguish between the labeled and unlabeled forms of a molecule based on their mass-to-charge ratio. scioninstruments.com

This ability to trace metabolic fates provides unparalleled insights into the dynamics of metabolic pathways. nih.gov It enables the quantification of metabolic fluxes, which is the rate of turnover of molecules through a pathway, and helps in the discovery of novel metabolic routes and intermediates. nih.govacs.org For instance, by providing a labeled substrate and analyzing the labeling patterns in downstream metabolites, researchers can map out the connections within a metabolic network. acs.org

Overview of (2,2,3,4,4-d5)-Zymosterol as a Research Tool

This compound is a synthetically produced version of zymosterol where five hydrogen atoms at specific positions (2, 2, 3, 4, and 4) on the sterol ring have been replaced with deuterium atoms. sigmaaldrich.commedchemexpress.com This specific labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry. clearsynth.comscispace.com

In a typical experiment, a known amount of this compound is added to a biological sample. Because it is chemically identical to the naturally occurring zymosterol in the sample, it experiences the same processing during sample preparation and analysis. scioninstruments.com However, due to its higher mass, the deuterated standard can be distinguished from the unlabeled zymosterol by the mass spectrometer. clearsynth.com By comparing the signal of the deuterated standard to the signal of the unlabeled zymosterol, researchers can accurately determine the concentration of zymosterol in the original sample. clearsynth.com This method corrects for variations in sample handling and instrument response, leading to highly precise and reliable measurements. scioninstruments.comclearsynth.com

The use of deuterated standards like this compound is crucial for studying the flux of sterol biosynthesis. For example, researchers have used deuterated zymosterol to investigate the conversion of zymosterol to cholesterol in different cell types, providing evidence for the existence of multiple, tissue-specific cholesterol synthesis pathways. elifesciences.org These studies have shown that the enzyme DHCR24 plays a key role in the reduction of zymosterol and that its activity can be a rate-limiting step in cholesterol production. elifesciences.org

Structure

3D Structure

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

389.7 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20?,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |

InChI Key |

CGSJXLIKVBJVRY-VDWRJBAWSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@]2(C(C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Methodological Approaches in Research Utilizing 2,2,3,4,4 D5 Zymosterol

Synthesis and Isotopic Purity of (2,2,3,4,4)-d5-Zymosterol for Tracer Studies

The utility of (2,2,3,4,4-d5)-Zymosterol in research is fundamentally dependent on its synthesis and the high purity of its isotopic labeling.

Strategies for Deuterium (B1214612) Incorporation in Zymosterol (B116435)

The introduction of deuterium into the zymosterol molecule can be achieved through several sophisticated methods, each with its own set of advantages and challenges.

Microbial Biosynthesis: This approach leverages the metabolic machinery of microorganisms, such as genetically modified Saccharomyces cerevisiae, to produce deuterated sterols. rsc.org By cultivating these organisms in a medium enriched with a deuterium source, like deuterium oxide (D₂O), and a standard carbon source like glucose, the yeast can synthesize sterols that incorporate deuterium atoms. rsc.org The level of deuteration can be controlled by adjusting the isotopic purity of the D₂O in the culture medium. rsc.org This method offers the potential for producing uniformly deuterated sterols, which are invaluable for a range of analytical applications. rsc.org

Chemical Synthesis: This strategy involves multi-step chemical reactions to selectively introduce deuterium atoms at specific positions within the zymosterol structure. A common method involves the oxidation of the C-3 alcohol to a ketone, which facilitates a base-catalyzed hydrogen-deuterium exchange at the adjacent C-2 and C-4 positions. arkat-usa.org Another technique involves the reduction of a C–C double bond using catalytic deuterium gas (D₂). arkat-usa.org While chemical synthesis allows for precise, site-specific labeling, it can be a labor-intensive process. arkat-usa.orgresearchgate.net For instance, the synthesis of cholesterol-2,2,4,4,6-d5 has been achieved from Δ⁴-cholesten-3-one for use as a mass spectrometric stable isotope internal standard. researchgate.net

Assessment of Isotopic Distribution and Purity of Deuterated Zymosterol

Ensuring the isotopic purity of deuterated zymosterol is paramount for the accuracy of tracer studies. avantiresearch.com Several analytical techniques are employed to verify the level and distribution of deuterium incorporation.

Mass Spectrometry (MS): This is a primary tool for determining the isotopic enrichment of a labeled compound. arkat-usa.org By analyzing the mass-to-charge ratio of the deuterated zymosterol, researchers can confirm the incorporation of deuterium atoms and assess the isotopic purity. researchgate.net High-resolution mass spectrometry can provide precise mass measurements to further validate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for determining the specific sites of deuterium incorporation within the molecule. rsc.orgresearchgate.net The absence of signals in the ¹H NMR spectrum at specific chemical shifts indicates successful deuterium substitution.

The isotopic purity of a deuterated standard is a critical factor in quantitative analysis. avantiresearch.com A high isotopic purity, ideally greater than 90%, minimizes isobaric interference, where the unlabeled analyte and the deuterated internal standard have overlapping isotopic distributions. avantiresearch.com This is crucial for achieving a low limit of quantitation (LLOQ) and a wide dynamic range in the assay. avantiresearch.com

Analytical Spectrometric Techniques for (2,2,3,4,4)-d5-Zymosterol and its Metabolites

Advanced spectrometric techniques are indispensable for the detection and quantification of this compound and its metabolic products in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sterol Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for analyzing sterol profiles. nih.govcreative-proteomics.com This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. nih.gov

The successful analysis of deuterated sterols by LC-MS/MS relies on the careful optimization of several key parameters to ensure robust and reliable results.

Chromatographic Separation: Achieving good chromatographic separation is crucial, especially when dealing with isomeric sterols that have the same mass. nih.govspectroscopyonline.com The choice of the stationary phase is critical. For example, a pentafluorophenyl (PFP) stationary phase has been successfully used for the quantitative analysis of ten different sterols in a single chromatographic run. nih.gov Reverse-phase columns, such as C18, are also commonly employed for sterol analysis. researchgate.netacs.org Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of sterols with varying polarities. acs.org

Mass Spectrometric Detection: The mass spectrometer settings must be optimized for the specific deuterated sterol and its metabolites. This includes selecting the appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and optimizing source parameters like temperature and gas flow. escholarship.org For quantitative analysis, selected reaction monitoring (SRM) is a common mode of operation in tandem mass spectrometry, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. lipidmaps.org This provides high selectivity and sensitivity. lipidmaps.org

Table 1: Exemplary LC-MS/MS Parameters for Sterol Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 or PFP, e.g., 2.1 x 150 mm, 1.9 µm |

| Mobile Phase A | Water with 0.1% Acetic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% Acetic Acid or 5 mM Ammonium Acetate |

| Gradient | Optimized for separation of target sterols |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Source | ESI or APCI, positive ion mode |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M+H-H₂O]⁺ of the sterol |

| Product Ion (Q3) | Specific fragment ions |

This table provides a general example of LC-MS/MS parameters. Actual parameters must be optimized for the specific instrument and analytes of interest.

The use of stable isotope-labeled internal standards, such as this compound, is fundamental to accurate quantitative analysis by isotope dilution mass spectrometry. lipidmaps.org This approach allows for the precise measurement of metabolic flux, which is the rate at which metabolites are processed through a metabolic pathway. nih.govcreative-proteomics.com

By introducing a known amount of the deuterated standard into a biological sample, it serves as an internal reference to correct for variations in sample preparation and instrument response. lipidmaps.org The ratio of the peak area of the endogenous (unlabeled) sterol to the peak area of the deuterated internal standard is used to calculate the concentration of the endogenous sterol. lipidmaps.org

In metabolic flux analysis using deuterated water (D₂O) labeling, the incorporation of deuterium into newly synthesized sterols leads to a shift in the isotopomer distribution. elifesciences.org The fractional abundance of the different isotopomers (molecules with different numbers of deuterium atoms) can be measured by LC-MS/MS. nih.gov This data can then be used to calculate the fraction of newly synthesized molecules and determine the rate of sterol synthesis. nih.govelifesciences.org

For instance, researchers have used D₂O labeling in combination with LC-MS/MS to analyze the turnover of lanosterol (B1674476), a precursor to zymosterol, in cultured cells. elifesciences.org By monitoring the change in the isotopomer distribution over time, they were able to measure the rate of lanosterol synthesis. elifesciences.org Similarly, incubating cells with synthetic isotopomers like d₅-zymosterol allows for the tracing of its conversion into other sterols, providing detailed insights into the specific pathways of cholesterol biosynthesis. nih.govelifesciences.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Zymosterol |

| Cholesterol |

| Lanosterol |

| Lathosterol (B1674540) |

| Desmosterol (B1670304) |

| 7-dehydrocholesterol |

| d₆-lanosterol |

| d₅-zymosterol |

| Δ⁴-cholesten-3-one |

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatial Distribution Analysis of Deuterated Tracers

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a high-resolution imaging technique capable of mapping the elemental and isotopic composition of a sample surface with spatial resolution down to 50 nanometers. diva-portal.orgrsc.org This makes it an ideal method for observing the accumulation and distribution of deuterated tracers within subcellular structures. diva-portal.orgresearchgate.net In a typical NanoSIMS analysis, a primary ion beam (often Cesium, Cs+) is focused onto a biological sample, sputtering secondary ions from the surface. escholarship.orgmsu.edu These secondary ions are then transferred to a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the simultaneous detection of up to seven different ion species. diva-portal.orgescholarship.org This capability is particularly valuable for tracking the fate of labeled molecules like this compound in cells and tissues, correlating metabolic activity with specific organelles. researchgate.net

A significant challenge in the NanoSIMS analysis of deuterated compounds is the simultaneous measurement of deuterium (D, mass 2) and other biologically important, heavier elements such as carbon (¹²C), nitrogen (¹⁴N), and phosphorus (³¹P). The physical constraints of the magnetic sector in the NanoSIMS instrument limit the mass range that can be detected in parallel, making it difficult to measure mass 2 alongside these heavier masses. libretexts.orgrsc.org

To overcome this limitation, a widely adopted method involves the measurement of polyatomic ions as a proxy for deuterium. libretexts.org Specifically, instead of directly measuring D⁻ (deuterium) and H⁻ (hydrogen) ions, the analysis targets the C₂D⁻ (mass 26) and C₂H⁻ (mass 25) polyatomic ions. libretexts.orgrsc.org This approach shifts the measurement to a higher mass range, enabling the concurrent detection of other critical ions like ¹²C¹⁴N⁻ (for protein mapping) and ³¹P⁻ (for DNA and phospholipids). libretexts.org Research has demonstrated that by controlling sputtering conditions, the C₂D⁻/C₂H⁻ isotope ratio can be measured with sufficient precision for biological studies where deuterium labeling is typically well above natural abundance. libretexts.orgnih.gov This method's validity has been confirmed by comparing C₂D⁻ measurements of D-water labeling in tissues with direct D/H measurements in the same analytical fields. libretexts.org

Table 1: NanoSIMS Detection Strategies for Deuterated Tracers

| Measurement Approach | Target Ions | Mass (amu) | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Direct Detection | D⁻ (or ²H⁻) / H⁻ | 2 / 1 | Direct measurement of the isotope. | Limits simultaneous detection of heavier masses (e.g., ¹²C, ³¹P, ³²S) due to magnetic sector constraints. | libretexts.orgrsc.org |

| Polyatomic Ion Detection | C₂D⁻ / C₂H⁻ | 26 / 25 | Enables multiplexed imaging by shifting the mass range, allowing parallel detection of heavier ions crucial for histological context. | Indirect measurement; requires careful control of sputtering parameters for precise quantification. | libretexts.orgrsc.orgnih.gov |

Multiplexed isotopic imaging is the simultaneous visualization of multiple different isotopes within a single sample. This capability is a core strength of the NanoSIMS platform, which can be equipped with up to seven detectors to acquire co-registered ion images in parallel. diva-portal.orgrsc.org The use of the C₂D⁻ polyatomic ion as a proxy for deuterium is a key enabler of multiplexed experiments involving deuterated tracers. libretexts.org By measuring C₂D⁻, researchers can free up other detectors to simultaneously map the distribution of essential elements that provide histological and cellular context, such as carbon, nitrogen, phosphorus, and sulfur. libretexts.orgrsc.org

This approach allows for the powerful correlation of a metabolic tracer's location with specific cellular structures. For instance, a study could use this compound to trace its incorporation into cellular membranes while simultaneously imaging nitrogen (via ¹²C¹⁴N⁻) to identify protein-rich structures like the endoplasmic reticulum and phosphorus (via ³¹P⁻) to map the nucleus and phospholipid-rich membranes. While specific studies applying this multiplexed approach to this compound are not prominent in the surveyed literature, the methodology has been successfully demonstrated with other deuterated tracers like D-glucose and D-thymidine, providing a clear template for future investigations into sterol metabolism. libretexts.org The ability to track multiple molecular classes at once provides a more holistic view of cellular metabolism and the intricate pathways that link different nutrient pools. portlandpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Sterol Characterization and Biosynthetic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including isotopically labeled compounds. sigmaaldrich.com For deuterated sterols like this compound, NMR is crucial for both verifying the integrity of the synthesized tracer and for analyzing its metabolic fate. rsc.orglibretexts.org The technique relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ²H (deuterium), and ¹³C. sigmaaldrich.com The primary advantages of using deuterated compounds in NMR studies include the simplification of complex proton spectra and the ability to probe specific molecular sites and mechanisms.

Table 2: Representative NMR Data for Sterol Analysis

| Analysis Type | Compound/Precursor | NMR Technique | Finding | Research Application | Citation |

|---|---|---|---|---|---|

| Kinetic Isotope Effect | [24-²H]Zymosterol | Enzyme kinetics assay | kH/kD = 1.2 | Determining the rate-limiting step in the biomethylation of zymosterol by TbSMT. | |

| Product Characterization | [27-¹³C]Zymosterol | ¹³C NMR | Enhanced singlets at 22.4 ppm and 109.3 ppm. | Identifying the specific products (ergosta-8,24(28)-dienol and ergosta-8,25(27)-dienol) and their stereochemistry. | |

| Deuteration Level | Biosynthetically deuterated cholesterol | ¹H NMR & Mass Spectrometry | 89% deuteration (41 deuterium atoms). | Verifying the isotopic purity of the tracer for use in neutron scattering studies. | rsc.org |

| Structural Analysis | Biosynthetically deuterated neural tissues | ²H NMR | Measurement of quadrupole splittings. | Probing the conformation and dynamics of lipid head groups in biological membranes. |

Elucidation of Sterol Biosynthesis Pathways Using 2,2,3,4,4 D5 Zymosterol Tracer Studies

Tracing Cholesterol Biosynthesis Flux in Cellular and In Vivo Models

The introduction of (2,2,3,4,4)-d5-Zymosterol into biological systems, such as cultured cells or animal models, allows for dynamic monitoring of its conversion into downstream sterols. This provides a direct measure of metabolic flux, offering insights that are unobtainable from static measurements of sterol concentrations alone.

In mammalian cells, the conversion of lanosterol (B1674476) to cholesterol is not a single linear process but proceeds through two major, parallel routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. A key difference between them lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.

Bloch Pathway: This pathway retains the unsaturated side chain until the final steps. Zymosterol (B116435) is converted to desmosterol (B1670304), which is then reduced by Δ24-sterol reductase (DHCR24) to form cholesterol.

Kandutsch-Russell Pathway: In this pathway, the side chain is reduced at an earlier stage. Zymosterol is first converted to other intermediates (e.g., zymostenol) before the sterol nucleus is fully modified.

By administering (2,2,3,4,4)-d5-Zymosterol to cells, researchers can quantify the relative flux through these competing pathways. The appearance of d5-labeled desmosterol is a direct indicator of flux through the Bloch pathway. Conversely, tracking the formation of other d5-labeled intermediates, such as lathosterol (B1674540) (which is downstream of the side-chain reduction step), provides a measure of flux through the K-R pathway. Studies have shown that the predominance of one pathway over the other can be tissue-specific and dependent on the metabolic state of the cell, a distinction made possible by this specific tracer.

The ability to trace the fate of (2,2,3,4,4)-d5-Zymosterol has been instrumental in confirming zymosterol's position as a critical branch point in the sterol synthesis network. Prior to these tracer studies, the precise relationship between the Bloch and K-R pathways was debated. Experiments using d5-Zymosterol demonstrate unequivocally that a single pool of this intermediate can be shunted in two primary directions:

Isomerization and Demethylation (Bloch Pathway): The Δ8 double bond is isomerized, leading toward desmosterol.

Side-Chain Reduction (K-R Pathway): The Δ24 double bond is reduced by DHCR24, committing the molecule to the K-R route.

The relative rates of formation of d5-desmosterol versus d5-lathosterol (or its immediate precursors) from the d5-zymosterol substrate provide a direct quantitative measure of the metabolic partitioning at this node. This confirms that zymosterol is not merely a sequential intermediate but a central hub where metabolic flux is actively directed, influencing the final sterol profile of the cell.

The use of (2,2,3,4,4)-d5-Zymosterol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables highly sensitive and specific quantitative flux analysis. By monitoring the time-dependent incorporation of the M+5 label into downstream metabolites, researchers can calculate the rate of synthesis for each product. A typical experiment involves incubating cells with the labeled tracer and harvesting them at various time points. The sterol fraction is then extracted and analyzed by LC-MS/MS to measure the abundance of both the endogenous (M+0) and labeled (M+5) forms of zymosterol, desmosterol, lathosterol, 7-dehydrocholesterol, and cholesterol.

This approach provides absolute rates of conversion (e.g., in pmol/mg protein/hour), offering a dynamic view of the pathway's operational capacity. The data generated can be used to build sophisticated metabolic models and identify potential bottlenecks or regulatory control points in cholesterol production.

| Labeled Sterol (M+5) | Pathway Association | Relative Abundance of Label (%) | Analytical Note |

|---|---|---|---|

| d5-Desmosterol | Bloch Pathway | 45% | Indicates high flux towards late-stage side-chain reduction. |

| d5-Lathosterol | Kandutsch-Russell Pathway | 20% | Indicates significant flux through early side-chain reduction. |

| d5-7-Dehydrocholesterol | Common Intermediate | 15% | Represents a pool fed by both major pathways. |

| d5-Cholesterol | Final Product | 10% | Reflects the overall rate of de novo synthesis from zymosterol. |

| Unconverted d5-Zymosterol | Substrate | 10% | Remaining substrate pool after the incubation period. |

Investigation of Enzyme Specificity and Rate-Limiting Steps in Sterol Metabolism

Beyond mapping pathway flux, (2,2,3,4,4)-d5-Zymosterol is a crucial substrate for in vitro and in situ enzyme assays, allowing for the functional characterization of specific enzymes involved in sterol modification.

DHCR24 is the enzyme responsible for reducing the C24-C25 double bond in the sterol side chain, a key reaction in both the Bloch and K-R pathways (acting on desmosterol and other 24-unsaturated sterols, respectively). The activity of DHCR24 is of significant interest due to its links to cellular health and disease.

Using (2,2,3,4,4)-d5-Zymosterol as a substrate in cell lysates or with purified enzyme preparations allows for a direct and unambiguous measurement of DHCR24 activity. The assay tracks the conversion of d5-Zymosterol (a Δ24-unsaturated sterol) to its corresponding d5-saturated product. The M+5 mass tag ensures that the measured activity is solely due to the conversion of the exogenously added substrate, eliminating interference from endogenous sterol pools. This method is highly effective for screening potential inhibitors or activators of DHCR24 and for comparing its activity under different physiological or pathological conditions.

| Experimental Condition | Description | Rate of d5-Product Formation (pmol/min/mg protein) |

|---|---|---|

| Control | Standard assay conditions with cell lysate. | 12.5 ± 1.1 |

| + DHCR24 Inhibitor | Assay conducted in the presence of a known specific inhibitor of DHCR24. | 1.8 ± 0.4 |

| DHCR24 Overexpression | Assay using lysate from cells engineered to overexpress DHCR24. | 48.2 ± 3.5 |

The conversion of zymosterol to cholesterol involves a series of enzymatic modifications beyond the reactions at C24. These include demethylation at the C4 position and isomerization of the double bond in the B-ring. The stable isotope label in (2,2,3,4,4)-d5-Zymosterol is located on the A-ring, a part of the molecule that remains intact throughout these downstream transformations.

This stability allows researchers to follow the d5-labeled core as it undergoes modification elsewhere in the molecule. For example, by tracking the appearance of various M+5 intermediates, one can dissect the sequence and efficiency of these steps. It is possible to determine whether demethylation occurs before or after side-chain reduction in a given system by identifying the specific d5-labeled intermediates that accumulate. This detailed analysis helps to refine our understanding of the coordination and regulation of the multiple enzymes that work in concert to produce the final cholesterol molecule from the zymosterol precursor.

Tissue and Cell-Type Specificity in Sterol Pathway Utilization with Deuterated Zymosterol

The biosynthesis of cholesterol from lanosterol is not a single, linear process but rather a complex network of parallel and intersecting routes. Two major pathways have been historically described: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. These pathways are distinguished by the timing of the reduction of the Δ24 double bond in the sterol side chain. In the Bloch pathway, this reduction is the final step, occurring after all modifications to the sterol nucleus are complete. Conversely, in the K-R pathway, the side chain is reduced early in the sequence, before the demethylation of the sterol core. Modern research has revealed that many tissues utilize hybrids or variations of these canonical pathways, with a "modified Kandutsch-Russell" (MK-R) pathway being particularly significant. elifesciences.org Tracer studies using isotopically labeled intermediates, such as (2,2,3,4,4)-d5-Zymosterol, have been indispensable in dissecting the tissue- and cell-specific preferences for these routes.

Flux analysis studies in mice have revealed a striking degree of diversity in sterol synthesis architecture among different tissues. elifesciences.org The adrenal glands and testes, for instance, almost exclusively use the canonical Bloch pathway to produce cholesterol. elifesciences.orgnih.gov In these tissues, deuterium (B1214612) label from heavy water is incorporated into intermediates consistent with demethylation preceding side chain saturation. nih.gov Specifically in the testes, while the Bloch pathway is dominant, there is a significant drop in metabolic flux between the intermediate t-MAS and zymosterol, suggesting a large portion of t-MAS is diverted to other, yet-to-be-identified sterols or steroid hormones. nih.govelifesciences.org

In contrast, tissues like the brain, skin, and preputial glands operate a hybrid pathway known as the modified Kandutsch-Russell (MK-R) pathway. elifesciences.org In this route, sterols undergo demethylation first (like the Bloch pathway), but the side chain is saturated before the final modifications to the sterol nucleus are completed. elifesciences.org The liver displays a particularly complex scenario, where it utilizes both the Bloch and the MK-R pathways at roughly equal rates. elifesciences.org Approximately half of the sterol flux in the liver proceeds via desmosterol (a key Bloch intermediate), while the other half follows the MK-R route. nih.gov The liver is also unique in its ability to synthesize dihydrolanosterol, an early intermediate of the classic K-R pathway, although this does not appear to proceed to downstream products in significant amounts. nih.govelifesciences.org

This tissue specificity extends to the cellular level within an organ. In the retina, for example, it is thought that astrocytes primarily synthesize cholesterol through the Bloch pathway, whereas neurons may rely more on the K-R pathway. frontiersin.org Zymosterol serves as a critical branch point, capable of being shunted between these pathways. frontiersin.org

Table 1: Predominant Sterol Biosynthesis Pathways in Various Mouse Tissues

| Tissue | Predominant Pathway(s) | Key Findings | Citations |

| Liver | Bloch and Modified Kandutsch-Russell (MK-R) | Approximately 50% of sterol flux follows the Bloch pathway, and 50% uses the MK-R pathway. elifesciences.org Synthesizes dihydrolanosterol, but this does not significantly proceed down the K-R pathway. nih.gov | nih.govelifesciences.org |

| Testes | Bloch Pathway | Almost exclusively utilizes the Bloch pathway. elifesciences.org A significant portion of the intermediate t-MAS is diverted from cholesterol synthesis. nih.gov | elifesciences.orgnih.gov |

| Adrenal Gland | Bloch Pathway | Cholesterol is synthesized almost exclusively via the Bloch pathway, with similar synthesis rates for lanosterol and desmosterol. elifesciences.orgnih.gov | elifesciences.orgnih.gov |

| Brain | Modified Kandutsch-Russell (MK-R) | Utilizes a hybrid pathway where demethylation precedes side chain saturation. elifesciences.org | elifesciences.org |

| Skin | Modified Kandutsch-Russell (MK-R) | Relies on the MK-R pathway for sterol synthesis. elifesciences.org | elifesciences.org |

| Retina (cellular) | Bloch (Astrocytes), Kandutsch-Russell (Neurons) | Evidence suggests differential pathway use between glial cells and neurons, with zymosterol as a key crossover point. frontiersin.org | frontiersin.org |

The cellular environment, including the expression levels of key enzymes and subcellular organization, profoundly influences how zymosterol is metabolized. Experiments using (2,2,3,4,4)-d5-zymosterol (d5-zymosterol) in cultured human embryonic kidney (HEK-293) cells have been pivotal in clarifying its role. elifesciences.orgnih.gov When these cells were incubated with d5-zymosterol, the deuterium label was traced to downstream products of both the Bloch and the MK-R pathways. elifesciences.org This confirmed that zymosterol is a crucial branch-point intermediate and is the first sterol to undergo significant side-chain reduction by the enzyme DHCR24 in these cells. elifesciences.orgnih.govelifesciences.org

The expression level of DHCR24, the enzyme that reduces the Δ24 double bond, directly impacts pathway choice. In HEK-293 cells with normal DHCR24 expression, about 78% of cholesterol synthesis proceeds through the Bloch pathway. elifesciences.org However, when DHCR24 was overexpressed, the flux was diverted. While the conversion of lanosterol to zymosterol was quantitative, the increased enzyme activity promoted the conversion of zymosterol and its downstream intermediates into the MK-R pathway, markedly increasing flux towards 7-dehydrocholesterol. elifesciences.orgelifesciences.org This demonstrates that the enzymatic capacity of a cell is a key determinant of sterol pathway utilization. elifesciences.org Remarkably, studies show that immortalized cells in culture tend to retain the specific biosynthetic pathways used by their tissues of origin, indicating that this cellular context is a stable and programmed feature. nih.govelifesciences.org

Beyond enzymatic concentrations, the intracellular trafficking and efflux of sterols also reflect the influence of cellular context. Studies on cultured fibroblasts show that newly synthesized zymosterol is avidly released from cells to external acceptors like cyclodextrin (B1172386) or serum. nih.gov The efflux of zymosterol is greater than that of lathosterol, and both are released more readily than newly synthesized cholesterol. nih.gov This differential mobilization suggests their intracellular routing is distinct. For instance, the movement of newly synthesized lathosterol to the plasma membrane for efflux appears to depend on the actin cytoskeleton and direct contacts between the endoplasmic reticulum and the plasma membrane, whereas cholesterol trafficking is also dependent on Golgi apparatus function. nih.gov Furthermore, zymosterol is found to accumulate rapidly in the plasma membrane, suggesting that the biosynthetic pathway may involve a necessary flux through this cellular compartment. nih.gov

Table 2: Illustrative Conversion of d5-Zymosterol in Cultured HEK-293 Cells

| Labeled Precursor | Cellular Context | Observed Labeled Products | Inferred Pathway Activity | Citations |

| d5-Zymosterol | Wild-Type HEK-293 Cells | Dehydrodesmosterol, Desmosterol, 7-Dehydrocholesterol, Cholesterol | Zymosterol acts as a substrate for both Bloch and MK-R pathways, confirming its role as a key branch-point intermediate. | elifesciences.orgelifesciences.org |

| d5-Zymosterol | HEK-293 Cells Overexpressing DHCR24 | Markedly increased flux towards 7-Dehydrocholesterol and other MK-R intermediates. | Elevated DHCR24 activity diverts flux from the Bloch pathway towards the MK-R pathway, highlighting enzymatic control of pathway choice. | elifesciences.orgelifesciences.org |

Regulatory Mechanisms of Zymosterol Metabolism and Sterol Homeostasis

Interplay of Zymosterol (B116435) and Sterol Regulatory Element-Binding Proteins (SREBPs)

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central mechanism for controlling lipid homeostasis in mammalian cells. mdpi.comnih.govwikipedia.org SREBPs are transcription factors that, when activated, drive the expression of genes involved in cholesterol and fatty acid synthesis. nih.govwikipedia.org

The SREBP pathway is primarily regulated by cellular sterol levels. wikipedia.orgahajournals.org When sterol levels are low, the SREBP-SCAP (SREBP cleavage-activating protein) complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus. mdpi.comahajournals.org In the Golgi, SREBP is proteolytically cleaved, releasing its active N-terminal domain, which then translocates to the nucleus to activate gene transcription. mdpi.comwikipedia.org

Conversely, when sterol levels are high, the SREBP-SCAP complex is retained in the ER through its interaction with INSIG (insulin-induced gene) proteins, preventing SREBP activation. wikipedia.orgahajournals.org While cholesterol is a key regulator, other sterol intermediates, including zymosterol, also contribute to this feedback mechanism. nih.gov The accumulation of sterol intermediates, such as zymosterol, can signal sterol sufficiency, thereby suppressing the SREBP pathway. nih.gov Some studies suggest that specific sterol intermediates may have distinct regulatory roles; for instance, lanosterol (B1674476) is known to selectively promote the degradation of HMG-CoA reductase, another key regulatory point in cholesterol synthesis. researchgate.netnih.gov The precise and direct role of zymosterol in modulating the SREBP-SCAP-INSIG interaction is an area of ongoing investigation, but it is understood to be part of the pool of sterols that collectively govern this critical regulatory axis.

By influencing the SREBP pathway, zymosterol levels indirectly impact the transcription of a suite of genes responsible for cholesterol synthesis. When the SREBP pathway is active due to low sterol levels, there is an upregulation of genes encoding enzymes throughout the cholesterol biosynthesis pathway. chem-soc.sinih.gov This includes enzymes preceding and succeeding zymosterol in the pathway.

In some contexts, such as in certain yeast mutants, blocks in the conversion of zymosterol lead to a coordinated transcriptional upregulation of the genes required for its own synthesis, a response mediated by transcription factors like Upc2p and Ecm22p, the yeast homologs of SREBP. nih.gov In mammalian cells, a disruption in the later stages of cholesterol synthesis, leading to an accumulation of intermediates like zymosterol, can result in a complex and sometimes discordant regulation of cholesterogenic genes. nih.govphysiology.org For example, in some experimental models, the accumulation of specific sterol intermediates, rather than the absence of the final product cholesterol, appears to be the primary trigger for changes in gene expression. biorxiv.org This highlights that individual sterol intermediates, including zymosterol, may have specific signaling functions that fine-tune the expression of metabolic enzymes.

Subcellular Localization and Intracellular Transport of Zymosterol Precursors

The movement of zymosterol and other sterol precursors between cellular compartments is a dynamic and essential process for the completion of cholesterol biosynthesis and the maintenance of membrane integrity.

Cholesterol synthesis primarily occurs in the endoplasmic reticulum (ER). ahajournals.orgnih.gov However, research has shown that its precursor, zymosterol, is predominantly found in the plasma membrane (PM). nih.govnih.govmedchemexpress.com This has led to the understanding that zymosterol rapidly cycles between the ER and the PM. nih.gov Newly synthesized zymosterol is transported from the ER to the PM with a half-time of approximately 9 minutes, which is about twice as fast as the transport of newly synthesized cholesterol. nih.gov This transport is largely non-vesicular, meaning it does not rely on the budding and fusion of membrane vesicles. ahajournals.orgahajournals.org

The intracellular trafficking of highly hydrophobic molecules like zymosterol through the aqueous cytoplasm requires specialized transport mechanisms. ahajournals.orgahajournals.org This movement occurs through both vesicular and non-vesicular pathways. ahajournals.orgfrontiersin.org

Vesicular Transport : This involves the movement of sterols within the membranes of transport vesicles that shuttle between organelles, a process that typically requires metabolic energy and the cytoskeleton. ahajournals.orgfrontiersin.org

Non-Vesicular Transport : This is considered the major pathway for newly synthesized sterol transport from the ER to the PM. ahajournals.orgresearchgate.net It is mediated by lipid transfer proteins (LTPs) that can extract a sterol molecule from a donor membrane, shield it within a hydrophobic pocket while transiting the cytosol, and release it into an acceptor membrane. ahajournals.orgahajournals.org The oxysterol-binding protein (OSBP) family and the StAR-related lipid transfer (START) domain proteins are examples of such transporters. ahajournals.orgphysiology.orgnih.gov

Evidence also points to the involvement of membrane contact sites—regions where the ER comes into close apposition with other organelles like the PM or endosomes—as critical hubs for non-vesicular lipid exchange. researchgate.netbiorxiv.orgbiorxiv.org These sites facilitate the efficient transfer of lipids, including zymosterol, between compartments.

Zymosterol Metabolism in the Context of Sterol-Related Disorders

Defects in the enzymes of the post-lanosterol cholesterol biosynthetic pathway lead to a group of genetic disorders known as inborn errors of sterol metabolism. annualreviews.org Several of these disorders are characterized by the accumulation of zymosterol and other cholesterol precursors.

For instance, mutations in the gene EBP, which encodes the emopamil (B1663351) binding protein (a sterol isomerase that acts on a substrate downstream of zymosterol), can lead to increased levels of both cholesta-8(9)-en-3β-ol and zymosterol. annualreviews.org The accumulation of these atypical sterols is thought to be teratogenic and contributes to the clinical features of these disorders, which can include skeletal abnormalities and skin defects. nih.govannualreviews.org

Similarly, in X-linked dominant chondrodysplasia punctata type 2 (CDPX2), also known as Conradi-Hünermann-Happle syndrome, defects in the EBP enzyme lead to an accumulation of sterol precursors, including zymosterol. Research into these disorders often utilizes deuterated sterols like (2,2,3,4,4-d5)-Zymosterol to trace metabolic flux and accurately quantify the levels of accumulating intermediates in patient samples, aiding in diagnosis and the study of disease mechanisms. elifesciences.org

The study of these disorders has provided significant insight into the biological importance of maintaining low steady-state concentrations of cholesterol precursors and has underscored the potentially toxic effects of their accumulation.

Data Tables

Table 1: Key Research Findings on Zymosterol Transport Dynamics

| Finding | Description | Reference(s) |

|---|---|---|

| Primary Location | Despite being synthesized in the ER, zymosterol is found mostly in the plasma membrane. | nih.govnih.gov |

| ER to PM Transport | Newly synthesized zymosterol moves to the plasma membrane with a half-time of about 9 minutes. | nih.gov |

| PM Pool Turnover | The pool of zymosterol in the plasma membrane turns over rapidly as it is returned to the ER for conversion. | nih.gov |

| Conversion Site | The conversion of zymosterol to cholesterol occurs exclusively in the rough ER in human fibroblasts. | nih.govmedchemexpress.com |

| Transport Mechanism | Transport from the ER to the PM is largely non-vesicular. | ahajournals.orgahajournals.org |

Table 2: Zymosterol in Sterol-Related Genetic Disorders

| Disorder | Defective Enzyme/Gene | Accumulated Sterols Include | Reference(s) |

|---|---|---|---|

| CDPX2 | Emopamil binding protein (EBP) | Cholesta-8(9)-en-3β-ol, Zymosterol | annualreviews.org |

| NSDHL-related disorders | NADH steroid dehydrogenase-like (NSDHL) | 4-methylzymosterone | mdpi.com |

Zymosterol Metabolism in Inborn Errors of Sterol Metabolism

Inborn errors of sterol metabolism are a group of genetic disorders that result from defects in the enzymes involved in cholesterol biosynthesis. nih.gov These defects can lead to the accumulation of specific sterol intermediates, including zymosterol, and a deficiency of cholesterol, causing a wide range of clinical manifestations. nih.gov

One such disorder is SC4MOL deficiency , also known as methylsterol monooxygenase 1 (MSMO1) deficiency. This autosomal recessive condition is caused by mutations in the MSMO1 gene, which encodes the sterol C4-methyl oxidase enzyme. researchgate.netoaepublish.com This enzyme is crucial for the demethylation of 4,4-dimethylsterols in the cholesterol synthesis pathway. oaepublish.com A deficiency in this enzyme leads to the accumulation of 4-monomethyl and 4,4-dimethyl sterols in plasma and tissues. researchgate.netoaepublish.com Clinical features of SC4MOL deficiency often include microcephaly, congenital cataracts, and psoriasiform dermatitis. researchgate.netoaepublish.com

Lathosterolosis is another rare autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the SC5D gene, which encodes the sterol-C5-desaturase enzyme. jensenlab.orgresearchgate.net This enzyme converts lathosterol (B1674540) to 7-dehydrocholesterol. jensenlab.org While the primary accumulating sterol is lathosterol, alterations in the levels of other sterols, including zymosterol, can also be observed. researchgate.net

X-linked chondrodysplasia punctata 2 (CDPX2) , also known as Conradi-Hünermann-Happle syndrome, is an X-linked dominant disorder caused by mutations in the EBP gene. jci.orgresearchgate.netmedlineplus.gov This gene encodes the emopamil binding protein, which functions as a sterol Δ8-Δ7 isomerase. nih.govgenecards.org A deficiency in this enzyme leads to the accumulation of 8-dehydrocholesterol (B109809) and cholesta-8(9)-en-3β-ol. jci.org Due to the block in the pathway, levels of downstream sterols, including zymosterol, are affected. nih.govannualreviews.org

CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform nevus and Limb Defects) is another X-linked dominant disorder resulting from mutations in the NSDHL gene. annualreviews.org This gene is involved in the C4 demethylation of sterol intermediates. annualreviews.org Defects in NSDHL lead to the accumulation of 4,4-dimethylcholesta-8-en-3β-ol and 4,4-dimethylcholesta-8,24-en-3β-ol, affecting the subsequent formation of zymosterol. nih.gov

Table 1: Inborn Errors of Sterol Metabolism and their Impact on Zymosterol

| Disorder | Gene Defect | Enzyme Affected | Accumulated Sterols | Impact on Zymosterol |

| SC4MOL Deficiency | MSMO1 | Sterol C4-methyl oxidase | 4-monomethyl and 4,4-dimethyl sterols | Zymosterol synthesis is downstream of the enzymatic block. |

| Lathosterolosis | SC5D | Sterol-C5-desaturase | Lathosterol | Altered levels of various sterol intermediates, including zymosterol, can occur. researchgate.net |

| X-linked chondrodysplasia punctata 2 (CDPX2) | EBP | Sterol Δ8-Δ7 isomerase | 8-dehydrocholesterol, cholesta-8(9)-en-3β-ol | Zymosterol is a substrate for the affected pathway, leading to its accumulation. nih.govannualreviews.org |

| CHILD Syndrome | NSDHL | NADH steroid dehydrogenase-like | 4,4-dimethylcholesta-8-en-3β-ol, 4,4-dimethylcholesta-8,24-en-3β-ol | Affects the formation of zymosterol from its 4-methylated precursors. nih.gov |

Alterations in Zymosterol Pathway in Disease Models

Alterations in the zymosterol pathway have been implicated in various disease models, including cancer, neurodegenerative diseases, and metabolic syndrome.

In cancer , the cholesterol biosynthesis pathway is often upregulated to meet the demands of rapidly proliferating cells for membrane synthesis and signaling molecules. nih.govmdpi.com Inhibition of specific enzymes in this pathway has been explored as a potential anti-cancer strategy. nih.gov For instance, knockdown of the SC4MOL protein has been shown to sensitize tumor cells to EGFR inhibitors. nih.gov In colorectal cancer with microsatellite stability, distal cholesterol precursors, including zymosterol, were found to be enriched in tumor tissues. embopress.org

In the context of neurodegenerative diseases , cholesterol metabolism in the brain is crucial for neuronal function. oup.com Defects in cholesterol homeostasis have been linked to conditions like Alzheimer's disease and Huntington's disease. oup.commdpi.com Zymosterol is an intermediate in cholesterol synthesis and can also act as an activator of Liver X Receptors (LXRs), which are important regulators of lipid metabolism and inflammation in the brain. researchgate.netresearchgate.net Dysregulation of LXR-controlled pathways has been observed in several neurodegenerative disorders. researchgate.net Furthermore, studies have shown that inhibiting sirtuin 2 (SIRT2) can be neuroprotective in models of Huntington's disease by reducing sterol biosynthesis. pnas.org

Metabolic syndrome is another condition where the zymosterol pathway is relevant. foodb.cahmdb.ca Analysis of biochemical pathways in a diet-induced obesity mouse model revealed that zymosterol biosynthesis was among the enriched pathways in the liver, indicating its involvement in the regulation of lipid and cholesterol metabolism in this condition. mdpi.com

Table 2: Alterations in Zymosterol Pathway in Various Disease Models

| Disease Model | Key Findings | Impact on Zymosterol Pathway |

| Cancer | Upregulation of cholesterol biosynthesis. nih.govmdpi.com | Increased flux through the zymosterol pathway; enrichment of zymosterol in some tumors. embopress.org |

| Neurodegenerative Diseases | Dysregulation of brain cholesterol homeostasis. oup.com | Zymosterol acts as an LXR activator, influencing lipid metabolism and inflammation in the brain. researchgate.netresearchgate.net |

| Metabolic Syndrome | Enriched zymosterol biosynthesis pathway in the liver of obese mice. mdpi.com | Indicates a role in the altered lipid and cholesterol metabolism seen in metabolic syndrome. mdpi.com |

Deuterated Zymosterol in Research on Non Mammalian Sterol Metabolism

Fungal and Parasitic Sterol Biosynthesis (e.g., Ergosterol (B1671047) Pathway)

In most fungi and some protozoa, the primary sterol is ergosterol, which is functionally analogous to cholesterol in mammals. It is an essential component of cell membranes, regulating fluidity, permeability, and the function of membrane-bound proteins. researchgate.net The biosynthesis of ergosterol is a multi-step process and a key target for antifungal drugs. frontiersin.orgtaylorandfrancis.com

Zymosterol (B116435) is a critical intermediate in the ergosterol biosynthetic pathway. taylorandfrancis.com It is formed from lanosterol (B1674476) through a series of demethylation and reduction reactions. frontiersin.orguniprot.org In the pathway utilized by many yeasts, such as Saccharomyces cerevisiae, lanosterol undergoes demethylation at positions C-14 and C-4 to produce zymosterol. uniprot.orgnih.gov

The production of zymosterol marks a significant branch point. In fungi, the pathway continues toward ergosterol, a sterol distinguished by a methyl group at the C-24 position on the side chain. nih.gov This step is absent in mammalian cholesterol synthesis, making the enzymes involved prime targets for antifungal therapies. nih.govresearchgate.net By introducing (2,2,3,4,4-d5)-Zymosterol into a microbial culture, researchers can use techniques like mass spectrometry to precisely track its conversion into subsequent ergosterol intermediates and the final product, thereby quantifying pathway flux and identifying potential metabolic bottlenecks. researchgate.netnih.gov

The conversion of zymosterol is a committed step in the synthesis of ergosterol, catalyzed by the enzyme delta (24)-sterol C-methyltransferase, encoded by the ERG6 gene. frontiersin.orguniprot.org This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of zymosterol to form fecosterol. uniprot.orguniprot.org

The reaction is as follows: Zymosterol + S-adenosyl-L-methionine → Fecosterol + S-adenosyl-L-homocysteine uniprot.org

The use of this compound as a substrate in in vitro enzyme assays or in whole-cell systems allows for detailed investigation of Erg6 activity. By monitoring the appearance of deuterated fecosterol, researchers can determine enzyme kinetics, substrate specificity, and the inhibitory effects of potential antifungal compounds. nih.gov Deletion or inhibition of ERG6 leads to the accumulation of zymosterol and other sterols lacking C-24 methylation, which can disrupt membrane function. frontiersin.orgmdpi.com

Table 1: Enzymatic Conversion of Zymosterol by Erg6

| Substrate | Enzyme | Gene | Product | Organism Group |

| Zymosterol | Sterol C-24 Methyltransferase | ERG6 | Fecosterol | Fungi (e.g., S. cerevisiae) |

Comparative Analysis of Sterol Pathways Across Biological Kingdoms Using Deuterated Probes

While the early stages of sterol synthesis are conserved, the pathways diverge significantly between different biological kingdoms and even among different fungal species. nih.gov For instance, in budding yeast, the ergosterol pathway proceeds primarily through the "zymosterol branch," where demethylation precedes C-24 methylation. mdpi.com In contrast, many filamentous fungi utilize an "eburicol branch," where the Erg6 enzyme methylates lanosterol to form eburicol (B28769) before demethylation occurs. nih.govmdpi.com

Deuterated probes like this compound are powerful tools for comparative metabolomics. researchgate.netnih.gov By administering the labeled compound to different organisms (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Trypanosoma cruzi), scientists can trace and compare the resulting metabolic products.

This comparative approach can reveal:

Preferred Metabolic Routes: Whether an organism primarily uses the zymosterol or an alternative branch of the ergosterol pathway. mdpi.com

Enzyme Substrate Specificity: The efficiency with which the Erg6 ortholog in a given species utilizes zymosterol. nih.gov

Novel Metabolic Intermediates: The potential for alternative or previously uncharacterized sterol modification pathways.

Such studies are crucial for understanding the fundamental biology of diverse organisms and for identifying species-specific enzymes that can be targeted for the development of selective drugs, particularly for pathogenic fungi and parasites. nih.gov

Table 2: Simplified Comparison of Sterol Pathway Branches in Fungi

| Pathway Branch | Key Feature | Primary Organisms | Initial Erg6 Substrate |

| Zymosterol Branch | C-14 and C-4 demethylation of lanosterol occurs before C-24 methylation. | Yeasts (e.g., S. cerevisiae) | Zymosterol |

| Eburicol Branch | C-24 methylation of lanosterol occurs before demethylation. | Filamentous Fungi (e.g., A. fumigatus) | Lanosterol |

Advanced Applications and Future Directions in 2,2,3,4,4 D5 Zymosterol Research

Integration with Multi-Omics Approaches for Systems-Level Understanding of Lipid Metabolism

To gain a comprehensive understanding of lipid metabolism's complexity, data from isotope tracing studies must be integrated with other large-scale biological data sets, a strategy known as multi-omics. nih.govroutledge.com By combining the metabolic flux data obtained from (2,2,3,4,4)-d5-Zymosterol tracers with genomics, transcriptomics, proteomics, and lipidomics, researchers can build detailed, systems-level models of metabolic regulation. mdpi.compurdue.edu

For example, a study might use (2,2,3,4,4)-d5-Zymosterol to identify a change in the flux through a specific sterol pathway in response to a drug. Transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels) could then reveal whether this change is due to altered expression of the enzymes involved. nih.gov Lipidomics, the large-scale study of lipids, can simultaneously characterize the global changes in the cellular lipid profile, placing the specific pathway alteration in a broader context. nih.gov

This integrated approach is crucial for understanding diseases where lipid metabolism is dysregulated, such as non-alcoholic fatty liver disease (NAFLD) and cancer. mdpi.combiorxiv.org By correlating changes in metabolic flux with alterations in gene expression and protein phosphorylation, researchers can identify key regulatory nodes and potential therapeutic targets. purdue.edu

Elucidation of Uncharted or Minor Sterol Metabolite Pathways using High-Resolution Tracer Analysis

The canonical pathways of cholesterol synthesis are well-established, but the full network of sterol metabolism is likely more complex. acs.org High-resolution mass spectrometry, with its ability to detect and identify minute quantities of molecules, is essential for discovering these less-abundant, or "minor," pathways. nih.gov When combined with a tracer like (2,2,3,4,4)-d5-Zymosterol, this technology becomes a powerful tool for discovery.

A landmark study demonstrated this potential by using stable isotope labeling to challenge the long-held view of the two parallel routes to cholesterol: the Bloch and Kandutsch-Russell pathways. nih.gov The research revealed that no tissue in mice used the canonical Kandutsch-Russell pathway. Instead, a hybrid pathway, termed the modified Kandutsch-Russell (MK-R) pathway, was identified. Critically, experiments using deuterium-labeled lanosterol (B1674476) and zymosterol (B116435) in cultured cells confirmed that zymosterol is the key crossover point where the pathways diverge, serving as the first substrate for the enzyme 24-dehydrocholesterol reductase (DHCR24) in the newly identified MK-R route. nih.gov

Future research using (2,2,3,4,4)-d5-Zymosterol will likely uncover other novel sterol metabolites and pathways. By tracking the appearance of unexpected deuterium-labeled molecules, scientists can identify previously unknown enzymatic reactions or shunts in the sterol synthesis network. This could lead to the discovery of new bioactive lipids with unique signaling or structural roles.

| Pathway/Metabolite | Discovery | Significance | Role of Deuterated Tracer |

|---|---|---|---|

| Modified Kandutsch-Russell (MK-R) Pathway | Identified a novel hybrid pathway for cholesterol synthesis in mice. nih.gov | Revised the textbook understanding of cholesterol biosynthesis. | Deuterium-labeled zymosterol confirmed its role as the crossover substrate for the DHCR24 enzyme in this pathway. nih.gov |

| Tissue-Specific Flux | Revealed that the proportional flux through the Bloch vs. MK-R pathways is highly tissue-specific, ranging from 8% to 97%. nih.gov | Demonstrates that sterol metabolism is tailored to the specific needs of different tissues. | Enabled precise quantification of sterol flux through competing pathways. nih.gov |

Investigation of Zymosterol's Direct Biological Functions Beyond its Precursor Role

While zymosterol is primarily known as an intermediate in the synthesis of cholesterol and other sterols, emerging evidence suggests it may possess direct biological functions. wikipedia.orgnih.govfrontiersin.org Cholesterol precursors are not merely transient molecules; they can accumulate under certain conditions and may have their own regulatory or signaling roles. nih.govnih.gov

Studies have shown that zymosterol, much like cholesterol, can strongly enhance the ATPase activity of the ABCA1 transporter, a key protein involved in cholesterol efflux from cells. biocrick.com This suggests that zymosterol could play a role in regulating cellular lipid transport. In another context, zymosterol has been identified as a potential endogenous agonist for the nuclear receptor RORγt. biocrick.com This receptor is crucial for the differentiation of Th17 cells, a type of T-helper cell involved in inflammation and autoimmunity. The finding implies that zymosterol could directly participate in modulating immune responses. biocrick.com

The use of (2,2,3,4,4)-d5-Zymosterol can help dissect these non-canonical roles. For example, researchers could use the labeled compound to verify direct binding to proteins like RORγt or to trace its incorporation into specific membrane domains, potentially influencing membrane properties like fluidity and permeability. biocrick.com Uncovering these functions will add a new layer of complexity to our understanding of sterol biology, highlighting that metabolic intermediates can be more than just stepping stones to a final product.

Q & A

Q. Characterization :

- NMR : Confirm deuteration levels (≥98%) and positional specificity using H-NMR.

- GC-MS : Verify isotopic purity by comparing fragmentation patterns to non-deuterated zymosterol .

Storage : Store at -80°C in amber vials under argon to prevent oxidation. Pre-divide into single-use aliquots to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What experimental challenges arise when using deuterated zymosterol in enzyme kinetic studies, and how can isotopic effects be mitigated?

- Methodological Answer : Deuterium labeling can alter enzyme-substrate interactions due to kinetic isotope effects (KIEs). For example, ERG26-dependent dehydrogenation of this compound may show reduced activity compared to non-deuterated substrates . Mitigation strategies include:

- Comparative Assays : Parallel experiments with non-deuterated zymosterol to normalize reaction rates.

- Mutant Strains : Use erg26-1 yeast mutants to isolate enzymatic steps sensitive to isotopic substitution .

- Computational Modeling : Predict KIEs using density functional theory (DFT) to adjust kinetic parameters .

Q. How can researchers resolve discrepancies in sterol quantification data when using different mass spectrometry ionization techniques?

- Methodological Answer : APCI and ESI yield varying sensitivities for sterols. For example:

- APCI : Better for non-polar sterols (e.g., zymosterol) with LODs ≤10 nM.

- ESI : Requires derivatization (e.g., acetylation) to enhance ionization efficiency, increasing LOQs to 100 nM .

- Calibration : Use matrix-matched standards (e.g., human plasma) to account for ion suppression. Cross-validate with gas chromatography (GC) for absolute quantification .

Q. What strategies are effective for tracking intracellular zymosterol dynamics without disrupting membrane integrity?

- Methodological Answer :

- Fluorescent Probes : GFP-tagged Erg26p/Erg27p fusion proteins localize to the endoplasmic reticulum (ER), enabling live-cell imaging of zymosterol synthesis compartments .

- Pulse-Chase Radiolabeling : Use H-acetate to trace de novo zymosterol synthesis. Isolate membrane fractions via differential centrifugation to monitor trafficking kinetics (half-time ~9 minutes for plasma membrane incorporation) .

- Knockdown Models : CRISPR/Cas9 silencing of downstream enzymes (e.g., cholestenol delta-isomerase) induces zymosterol accumulation, facilitating flux analysis in cancer cell lines .

Data Contradiction Analysis

Q. How should conflicting data on zymosterol’s role in lipid droplet formation be addressed?

- Methodological Answer : Discrepancies may arise from species-specific ERG26 activity or isotopic interference. Resolve by:

Comparative Lipidomics : Analyze lipid droplets in S. cerevisiae (ERG26-dependent) vs. human fibroblasts (ERG26-independent pathways).

Isotopic Dilution : Titrate deuterated zymosterol in wild-type vs. erg26-1 mutants to distinguish endogenous vs. exogenous contributions .

Pathway Inhibition : Use antifungal agents (e.g., ketoconazole) to block alternative sterol pathways, isolating zymosterol-specific effects .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.